molecular formula C11H17P B14663010 Phosphine, diethyl(phenylmethyl)- CAS No. 41268-70-6

Phosphine, diethyl(phenylmethyl)-

Cat. No.: B14663010
CAS No.: 41268-70-6
M. Wt: 180.23 g/mol
InChI Key: KAMCEHJUSMHEMI-UHFFFAOYSA-N
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Description

Phosphine, diethyl(phenylmethyl)- is an organophosphorus compound that features a phosphorus atom bonded to two ethyl groups and a phenylmethyl group. This compound belongs to the class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, diethyl(phenylmethyl)- typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the control of temperature to optimize the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of phosphine, diethyl(phenylmethyl)- may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the demand for this compound in various applications, ensuring that the reaction conditions are carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Phosphine, diethyl(phenylmethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines. These products have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

Phosphine, diethyl(phenylmethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphine, diethyl(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in catalytic processes and influencing the reactivity of the metal. In biological systems, it may interact with proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to phosphine, diethyl(phenylmethyl)- include other tertiary phosphines such as:

  • Triethylphosphine
  • Triphenylphosphine
  • Dimethylphenylphosphine

Uniqueness

Phosphine, diethyl(phenylmethyl)- is unique due to its specific combination of ethyl and phenylmethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other tertiary phosphines may not be as effective .

Properties

CAS No.

41268-70-6

Molecular Formula

C11H17P

Molecular Weight

180.23 g/mol

IUPAC Name

benzyl(diethyl)phosphane

InChI

InChI=1S/C11H17P/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

KAMCEHJUSMHEMI-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)CC1=CC=CC=C1

Origin of Product

United States

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